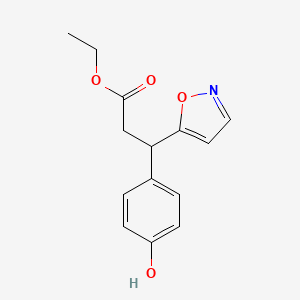

Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate is an organic compound that features both a phenolic and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of the Phenolic Group: The phenolic group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenolic group can undergo oxidation to form quinones.

Reduction: The isoxazole ring can be reduced under certain conditions to form amines.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for drug development due to its unique structure.

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The phenolic group could participate in hydrogen bonding or other interactions, while the isoxazole ring might engage in π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(4-hydroxyphenyl)-3-(1,2,4-oxadiazol-5-yl)propanoate

- Ethyl 3-(4-hydroxyphenyl)-3-(pyrazol-5-yl)propanoate

Uniqueness

Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate is unique due to the presence of both a phenolic and an isoxazole moiety, which can impart distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in cancer research and as an antioxidant. This article discusses the synthesis, biological activity, and relevant case studies pertaining to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-hydroxyphenyl and isoxazole derivatives through various coupling methods. The synthetic routes often utilize metal-free conditions to enhance yield and reduce environmental impact. For example, a common approach involves the use of ethoxycarbonyl formonitrile oxide, which reacts with dipolarophiles under microwave conditions to yield the desired isoxazole derivatives .

Biological Activity

Anticancer Activity

Research indicates that compounds with isoxazole structures exhibit significant anticancer properties. This compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell proliferation. Specifically, it has shown promising results against various HDAC isoforms, with lower IC50 values indicating higher potency against HDAC-6 compared to other isoforms .

Antioxidant Properties

In addition to its anticancer potential, this compound has demonstrated antioxidant activity. Studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property was evaluated using in vitro models such as human primary fibroblasts and nematodes (C. elegans), where it outperformed traditional antioxidants like quercetin .

Table 1: Biological Activities of this compound

| Activity | Mechanism | Model Used | Results |

|---|---|---|---|

| HDAC Inhibition | Inhibits HDAC enzymes involved in cell cycle regulation | Cancer cell lines | Lower IC50 against HDAC-6 |

| Antioxidant Activity | Scavenges free radicals | C. elegans, fibroblasts | Superior antioxidant capacity compared to quercetin |

Case Study: Anticancer Evaluation

In a study focusing on lung cancer cells (A549), derivatives similar to this compound were assessed for their anticancer efficacy. Compounds were screened against doxorubicin, a standard chemotherapy drug, revealing that certain derivatives exhibited comparable or enhanced activity, suggesting a potential role in developing new cancer therapies .

Electrochemical Behavior

Recent investigations into the electrochemical properties of isoxazole derivatives have indicated that these compounds possess significant oxidation and reduction potentials. This behavior supports their role as effective drug candidates due to their stability and reactivity under physiological conditions .

Properties

Molecular Formula |

C14H15NO4 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

ethyl 3-(4-hydroxyphenyl)-3-(1,2-oxazol-5-yl)propanoate |

InChI |

InChI=1S/C14H15NO4/c1-2-18-14(17)9-12(13-7-8-15-19-13)10-3-5-11(16)6-4-10/h3-8,12,16H,2,9H2,1H3 |

InChI Key |

HZWRGJHCZQZUNV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)O)C2=CC=NO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.